2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol
Overview
Description
2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring containing nitrogen and an alcohol functional group at the sixth position. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol can be achieved through various methods. One common approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another method includes the cyclization of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding ketones or carboxylic acids, and it can be reduced to form amines or other reduced derivatives .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and chromium trioxide, reducing agents like sodium borohydride and lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a scaffold for the development of biologically active molecules.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, benzazepine derivatives have been shown to interact with opioid receptors, leading to analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol include other benzazepine derivatives such as 1,2,3,4-tetrahydro-1-benzazepin-5-one and 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one .
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. The presence of the hydroxyl group at the sixth position, for example, can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-3-1-2-8-4-6-11-7-5-9(8)10/h1-3,11-12H,4-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYSUBWUWJHGFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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